Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Catalog No.
S3014919
CAS No.
83728-54-5
M.F
C14H19N3O
M. Wt
245.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)met...

CAS Number

83728-54-5

Product Name

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

IUPAC Name

pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Molecular Formula

C14H19N3O

Molecular Weight

245.326

InChI

InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2

InChI Key

XUUDJPQFHOUJKC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3

Solubility

not available

Drug Discovery

Scientific Field: Medicinal Chemistry

Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results or Outcomes: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

Scientific Field: Organic Chemistry

Application Summary: Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Methods of Application: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Results or Outcomes: The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Selective Androgen Receptor Modulators (SARMs)

Scientific Field: Pharmacology

Application Summary: 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds are optimized structures of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Methods of Application: The synthesis of these compounds involves the modification of the structure of previously reported pyrrolidine derivatives .

Results or Outcomes: These compounds have shown potential as SARMs, which are drugs that can selectively stimulate the androgen receptors in muscle and bone to promote growth, while having minimal effect on other organs .

Synthesis of Substituted 2-(pyrrolidin-1-yl)pyrimidines

Application Summary: A method was developed for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines . These compounds have shown significant pharmacological activity .

Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Pyrrolidine in Drug Discovery

Application Summary: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

Application Summary: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is a synthetic compound characterized by its dual pyrrolidine and pyridine structures. Its molecular formula is C14H19N3OC_{14}H_{19}N_{3}O, with a molar mass of approximately 245.32 g/mol. This compound features a pyrrolidine moiety attached to a pyridine ring, which enhances its potential applications in medicinal chemistry and drug development due to the diverse biological activities associated with both structural components .

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone can undergo various chemical transformations:

  • Oxidation: It can be oxidized to form pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanol, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the pyridine ring, particularly at ortho and para positions relative to the nitrogen atom, allowing for the formation of various derivatives.

The primary biological target of this compound is prolyl-tRNA synthetase (PRS), an enzyme involved in protein synthesis. Inhibition of PRS by this compound disrupts protein synthesis pathways, potentially leading to significant cellular effects. This mechanism suggests its relevance in developing therapeutic agents targeting protein synthesis-related diseases .

The synthesis of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone typically involves:

  • Formation of Pyrrolidine and Pyridine Rings: The initial step includes reacting pyrrolidine with 2-chloropyridine under basic conditions to create a pyrrolidinylpyridine intermediate.
  • Functionalization and Coupling: This intermediate is further reacted with another pyrrolidine and a suitable carbonyl source to yield the final compound.
  • Industrial Methods: Large-scale production may optimize these synthetic routes using continuous flow reactors and high-throughput screening to enhance yield and efficiency .

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone holds promise in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease mechanisms.
  • Research: It serves as a valuable tool in studying protein synthesis inhibition and related biochemical pathways .

Interaction studies have shown that this compound effectively inhibits prolyl-tRNA synthetase, leading to decreased protein synthesis. This action suggests potential therapeutic applications in conditions where modulation of protein synthesis is beneficial, such as cancer and other proliferative diseases .

Several compounds share structural similarities with pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone:

Compound NameStructure DescriptionUnique Features
PyrrolidineA simpler analog with a single pyrrolidine ringBasic structure; less complex than target compound
Pyrrolidin-2-oneContains a lactam ringDifferent reactivity profile due to lactam nature
Pyrrolidin-2,5-dioneFeatures a dione structureDisplays distinct biological activities

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is unique due to its dual structural components, which provide versatile scaffolds for drug development and highlight its potential in therapeutic applications not fully realized by simpler analogs .

XLogP3

1.7

Dates

Modify: 2023-08-17

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